![molecular formula C8H8N2O2 B12845134 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[3,2-c]pyridine core structure with a methoxy group at the 7-position. The unique structure of this compound makes it a valuable candidate for various biological and chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolo[3,2-c]pyridine core. This can be achieved through various cyclization reactions, such as the Pictet-Spengler reaction.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the desired compound, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
化学反応の分析
Types of Reactions
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield reduced forms of the compound.
科学的研究の応用
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Chemical Synthesis:
Industrial Applications: It may be used in the development of new materials or as a precursor for other valuable compounds.
作用機序
The mechanism of action of 7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or other cellular functions.
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen atom and the absence of the methoxy group.
1H-pyrazolo[3,4-b]pyridine: Another similar compound with a pyrazole ring fused to a pyridine ring, differing in the type of heterocyclic ring.
Uniqueness
7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one is unique due to the presence of the methoxy group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a valuable intermediate in chemical synthesis.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
7-methoxy-1,3-dihydropyrrolo[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-9-3-5-2-7(11)10-8(5)6/h3-4H,2H2,1H3,(H,10,11) |
InChIキー |
YDIUBCFGFOADND-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CN=C1)CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)

![2,5,7-Triazaspiro[3.5]nonan-6-one](/img/structure/B12845068.png)
![Spiro[bicyclo[3.3.1]nona-1(9),5,7-triene-3,4'-pyrrolidine]-2,2',3',4,5'-pentone](/img/structure/B12845069.png)
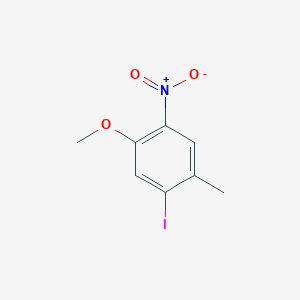
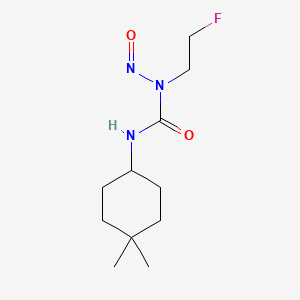
![Ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12845077.png)
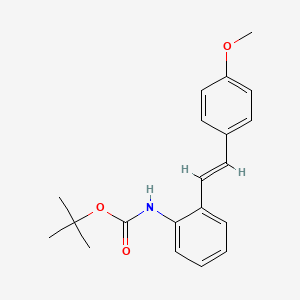

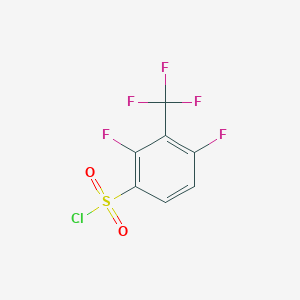
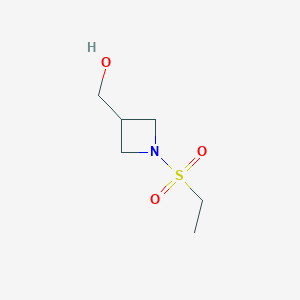

![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)

